molecular formula C10H8BrF3O2 B6307677 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 1619256-42-6

2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane

Cat. No.: B6307677
CAS No.: 1619256-42-6
M. Wt: 297.07 g/mol
InChI Key: RGEKBAMYLIVREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c11-8-5-6(10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEKBAMYLIVREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.

Comparison with Similar Compounds

Chemical Structure and Properties

2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane (CAS: 1321963-18-1) is a halogenated aromatic compound with the molecular formula C₁₀H₈BrF₃O₃ and a monoisotopic mass of 311.960891 Da . The structure consists of a 1,3-dioxolane ring fused to a bromo- and trifluoromethyl-substituted benzene ring. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the preparation of antitubercular nitroimidazooxazines .

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares This compound with key analogues, focusing on substituent positions, molecular weights, and applications:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (Da) Key Applications References
This compound C₁₀H₈BrF₃O₃ Br (2), CF₃ (4), dioxolane (fused) 313.069 Antitubercular agent intermediates
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane C₁₀H₁₁BrO₂ Br (3), CH₃ (2) 235.10 Halogenated intermediates for agrochemicals
2-[2-Fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane C₁₀H₈F₄O₂ F (2), CF₃ (6) 236.16 High-purity API intermediates
2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane C₉H₇BrF₂O₂ Br (3), F (2,4) 265.05 Specialty chemical synthesis
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane C₁₇H₁₅BrCl₂O₂ BrCH₂ (2), Cl (2,4-phenoxy), CH₃ (4) 418.07 Pesticide development

Key Research Findings on Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group at the para position enhances electrophilicity and metabolic stability, critical for antitubercular activity . In contrast, methyl (CH₃) substituents (e.g., in ) reduce polarity, favoring agrochemical applications.
  • Halogen Position: Bromine at the ortho position (as in the target compound) increases steric hindrance, slowing hydrolysis of the dioxolane ring compared to meta-brominated analogues .
  • Fluorine vs. Chlorine: Fluorinated derivatives (e.g., ) exhibit higher bioavailability due to smaller atomic radius and stronger C-F bonds, whereas chlorinated variants (e.g., ) are more lipophilic, suited for pesticidal formulations.

Biological Activity

2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in pharmaceutical and agrochemical applications. The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring. This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Its mechanism of action is primarily associated with its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and targeting intracellular components.

Pharmaceuticals

Research indicates that this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. It has shown potential anti-inflammatory and anticancer properties. For instance, studies have demonstrated its cytotoxic effects against cancer cell lines, indicating its potential as a lead compound for drug development .

Agrochemicals

The compound is also utilized in the development of agrochemicals such as herbicides and fungicides. Its ability to disrupt specific biochemical pathways in plants makes it a candidate for enhancing agricultural productivity. Research has shown that derivatives of this compound can effectively inhibit plant growth by targeting essential metabolic processes .

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value comparable to established chemotherapeutic agents like doxorubicin in Jurkat and A-431 cell lines .
  • Agrochemical Efficacy : A study evaluating the herbicidal properties of similar compounds indicated that those with the dioxolane ring structure exhibited enhanced activity against common weeds. This suggests that this compound could be developed into effective agrochemical products .

Data Tables

Property Value
Molecular Formula C10H8BrF3O2
Molecular Weight 297.07 g/mol
CAS Number 1619256-42-6
Purity >96%
Biological Activity (IC50) Varies by cell line (e.g., <10 µM in Jurkat cells)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.